(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile
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Overview
Description
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Introduction of Amino Group: The intermediate is then subjected to amination reactions to introduce the amino group.
Formation of Nitrile Group: Finally, the nitrile group is introduced through a cyanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. The nitrile group can also interact with enzymes or receptors, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-iodo-2-methylphenyl)propanenitrile
Uniqueness
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |
InChI Key |
FYSVESNUMJFSIY-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H](CC#N)N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CC#N)N |
Origin of Product |
United States |
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